N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide
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Overview
Description
N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenylamine and 5-bromoindole.
Acylation Reaction: The 3-acetylphenylamine undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.
Coupling Reaction: The intermediate is then coupled with 5-bromoindole under specific conditions, often involving a catalyst and a solvent, to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-2-(5-chloro-1H-indol-1-yl)acetamide
- N-(3-acetylphenyl)-2-(5-fluoro-1H-indol-1-yl)acetamide
- N-(3-acetylphenyl)-2-(5-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-(3-acetylphenyl)-2-(5-bromo-1H-indol-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The specific substitution pattern on the indole ring can also affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H15BrN2O2 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H15BrN2O2/c1-12(22)13-3-2-4-16(10-13)20-18(23)11-21-8-7-14-9-15(19)5-6-17(14)21/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
CYNOSUJEGUBFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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